molecular formula C12H17NO3 B8717069 N-methoxy-3-(4-methoxyphenyl)-N-methylpropanamide

N-methoxy-3-(4-methoxyphenyl)-N-methylpropanamide

Cat. No. B8717069
M. Wt: 223.27 g/mol
InChI Key: UFUDIDWUMRPRQZ-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

N,O-dimethylhydroxylamine hydrochloride (5.41 g, 55.5 mmol), EDC (12.77 g, 66.6 mmol), followed by triethylamine (17 mL, 122 mmol) were added to a cooled 0° C. solution of 3-(4-methoxyphenyl)propionic acid (10 g, 55.5 mmol). The reaction mixture was stirred for 15 h under N2 and then concentrated. The residue was partitioned between 1 N HCl and EtOAc. The organic layers were washed with saturated NaHCO3, brine, dried over Na2SO4 and concentrated to an oil. The oil was purified by silica gel chromatography (40% EtOAc in hexanes) to give a clear oil (10.6 g, 85%).
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
5.41 g
Type
reactant
Reaction Step One
Name
Quantity
12.77 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Yield
85%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].C(Cl)CCl.C(N(CC)CC)C.[CH3:17][O:18][C:19]1[CH:24]=[CH:23][C:22]([CH2:25][CH2:26][C:27]([OH:29])=O)=[CH:21][CH:20]=1>>[CH3:5][O:4][N:3]([CH3:2])[C:27](=[O:29])[CH2:26][CH2:25][C:22]1[CH:21]=[CH:20][C:19]([O:18][CH3:17])=[CH:24][CH:23]=1 |f:0.1|

Inputs

Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
5.41 g
Type
reactant
Smiles
Cl.CNOC
Step Two
Name
Quantity
12.77 g
Type
reactant
Smiles
C(CCl)Cl
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 h under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 1 N HCl and EtOAc
WASH
Type
WASH
Details
The organic layers were washed with saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by silica gel chromatography (40% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CON(C(CCC1=CC=C(C=C1)OC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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